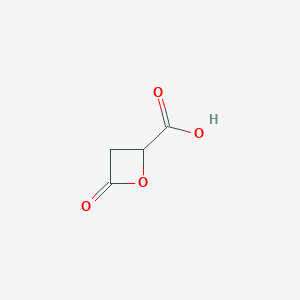

4-氧代恶烷-2-羧酸

描述

4-Oxooxetane-2-carboxylic acid is a chemical compound with the formula C4H4O4 . It has a molecular weight of 116.07 g/mol . This compound is used as a building block in copolymers, which are used as coating materials for medical devices .

Synthesis Analysis

The synthesis of oxazolines, which are similar to oxetanes, often involves the reaction of amino alcohols with carboxylic acids . This process typically involves a nucleophilic attack and an intramolecular cyclization .Molecular Structure Analysis

The molecular structure of 4-Oxooxetane-2-carboxylic acid includes a total of 12 bonds. There are 8 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 four-membered ring, 1 carboxylic acid (aliphatic), 1 ester (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Oxooxetane-2-carboxylic acid include a molecular weight of 116.07216 g/mol and a chemical formula of C4H4O4 . It contains a total of 12 bonds, including 8 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 four-membered ring, 1 carboxylic acid (aliphatic), 1 ester (aliphatic), and 1 hydroxyl group .科学研究应用

药物化学中的生物等排体

4-氧代恶烷-2-羧酸及其衍生物(如恶烷-3-醇)被探索为药物化学中羧酸官能团的潜在生物等排体。研究表明,这些化合物可以用作羧酸部分的等排体取代物,提供替代的理化性质和生物活性 (Lassalas 等人,2017 年)。

有机合成和催化

4-氧代恶烷-2-羧酸的用途延伸到有机合成。研究表明,它在使用 2-碘苯磺酸等催化剂将醇选择性氧化为醛、酮和羧酸中发挥作用,突出了其在化学转化中的多功能性 (Uyanik 等人,2009 年)。

聚合物合成中的前体

它作为手性前体用于制备功能化的外消旋或光学活性聚(苹果酸)衍生物。该应用对于功能化多聚大分子(如反应性聚合物和大分子前药)的开发具有重要意义 (Leboucher-Durand 等人,1996 年)。

光氧化还原催化

在光氧化还原催化中,羧酸(如 4-氧代恶烷-2-羧酸)被用作自由基迈克尔加成的活化基团。这种方法提供了一个生成迈克尔供体的平台,而不需要有机金属活化,从而拓宽了合成化学中共轭加成策略的范围 (Chu 等人,2014 年)。

有机合成中的构建模块

该化合物及其相关结构在有机合成中用作构建模块。它们在生物技术制备氧代和羟基羧酸中特别有用,为创建亲水性三嗪、螺环连接的杂环和其他复杂分子提供了新途径 (Aurich 等人,2012 年)。

安全和危害

作用机制

Target of Action

It is known that oxetane-containing compounds (occs), a group to which 4-oxooxetane-2-carboxylic acid belongs, are produced by microorganisms and found in marine invertebrates, algae, and plants . They are of great interest as potential pharmacophores with a significant spectrum of biological activities .

Mode of Action

Occs are known to exhibit diverse biological activities, suggesting that they interact with various biological targets .

Biochemical Pathways

Occs are known to have antineoplastic, antiviral, and antifungal activities , suggesting that they may affect a variety of biochemical pathways.

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight (11607) and its structure, suggest that it may have favorable pharmacokinetic properties .

Result of Action

Occs are known to exhibit a range of biological activities, including antineoplastic, antiviral, and antifungal effects .

Action Environment

It is known that occs are produced by microorganisms and found in diverse environments, suggesting that they may be stable and effective under a variety of conditions .

属性

IUPAC Name |

4-oxooxetane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4/c5-3-1-2(8-3)4(6)7/h2H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTWZASRXNRBGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1426355.png)

amine](/img/structure/B1426358.png)

![3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride](/img/structure/B1426359.png)

![4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426366.png)

![3-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426367.png)

![3-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426376.png)